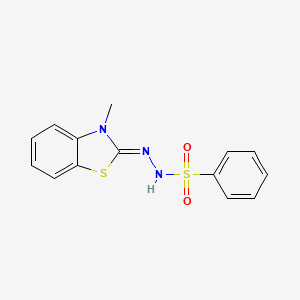
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Furan Formation: Cyclization to form the furan ring.
Amidation: Coupling the furan derivative with 2-chlorophenylamine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Applications De Recherche Scientifique
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-bromophenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(2-iodophenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(2-nitrophenyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Propriétés
Numéro CAS |
853330-52-6 |
|---|---|
Formule moléculaire |
C19H15BrClNO2 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C19H15BrClNO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
Clé InChI |
KONUQOATBTZMSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)
![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)








![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)


